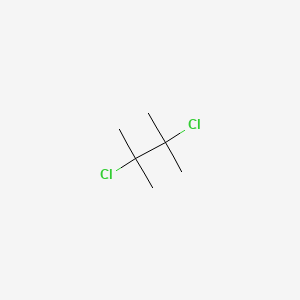
2,3-Dichloro-2,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-2,3-dimethylbutane is an organic compound with the molecular formula C6H12Cl2 It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms and two methyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-2,3-dimethylbutane can be synthesized through the chlorination of 2,3-dimethylbutane. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide (NaOEt) can lead to the formation of 2,3-dimethyl-2-butene.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Major Products:
Substitution: Formation of 2,3-dimethyl-2-butanol or other substituted derivatives.
Elimination: Formation of 2,3-dimethyl-2-butene.
Oxidation: Formation of 2,3-dimethyl-2-butanone or 2,3-dimethyl-2-butanol.
Scientific Research Applications
2,3-Dichloro-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations and drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,3-dichloro-2,3-dimethylbutane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2,2-Dichloro-3,3-dimethylbutane: Another chlorinated derivative with similar structural features but different reactivity.
2-Chloro-3,3-dimethylbutane: A related compound with a single chlorine atom, used for comparison in reactivity studies.
2,3-Dimethylbutane: The parent hydrocarbon without chlorine atoms, used as a reference for studying the effects of chlorination.
Uniqueness: 2,3-Dichloro-2,3-dimethylbutane is unique due to the presence of two chlorine atoms at specific positions, which significantly influences its chemical behavior and reactivity compared to its analogs. This makes it a valuable compound for studying the effects of chlorination on hydrocarbon structures and their subsequent reactivity.
Properties
CAS No. |
594-85-4 |
|---|---|
Molecular Formula |
C6H12Cl2 |
Molecular Weight |
155.06 g/mol |
IUPAC Name |
2,3-dichloro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Cl2/c1-5(2,7)6(3,4)8/h1-4H3 |
InChI Key |
SJBPUCQFQDUICP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)

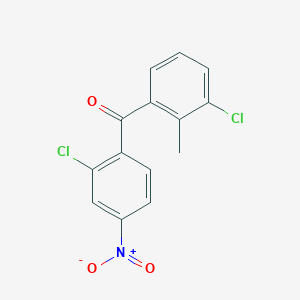

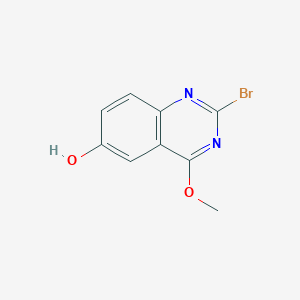
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)
![(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)
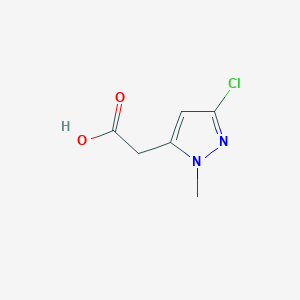
![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
![Ethyl 2-[azetidin-3-yl(methyl)amino]acetate](/img/structure/B12835898.png)


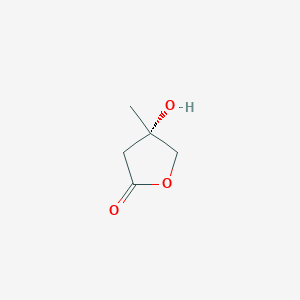
![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
